![molecular formula C20H34O B1208654 Aphidicolan-16beta-ol CAS No. 101143-85-5](/img/structure/B1208654.png)
Aphidicolan-16beta-ol
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Overview
Description
Aphidicolan-16beta-ol is a tetracyclic diterpenoid.
Scientific Research Applications
Enzymatic Reaction Mechanisms
Aphidicolan-16β-ol synthase (ACS) is a key enzyme in the biosynthesis of diterpene aphidicolin, a specific inhibitor of DNA polymerase alpha. Research by Oikawa et al. (2002) on the mechanism of the cyclization reaction catalyzed by ACS provides insights into the role of various cationic species in enzymatic reactions. The study suggests that ACS facilitates the cyclization by providing a template that enforces conformations of intermediate cations leading to productive cyclization, challenging the previously believed importance of cation-pi interactions in enzymatic catalysis (Oikawa et al., 2002).
Antiparasitic Potential
Kayser et al. (2001) explored the antiparasitic potential of aphidicolin and its semisynthetic derivatives against Leishmania species, highlighting its novel drug applications. The study found that these compounds exhibited antileishmanial activity in the microgram range, with the most active derivative showing significant efficacy against both extracellular and intracellular parasites. This research underscores the potential of aphidicolan derivatives in developing novel antiparasitic drugs (Kayser et al., 2001).
properties
CAS RN |
101143-85-5 |
---|---|
Molecular Formula |
C20H34O |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
(1S,2S,7S,10S,12S,13R)-2,6,6,13-tetramethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol |
InChI |
InChI=1S/C20H34O/c1-17(2)8-5-9-18(3)16(17)7-6-14-12-15-13-20(14,18)11-10-19(15,4)21/h14-16,21H,5-13H2,1-4H3/t14-,15-,16-,18-,19+,20-/m0/s1 |
InChI Key |
ODCPNBCPLWJVQI-NHWXPXPKSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@H]3[C@@]24CC[C@@]([C@@H](C3)C4)(C)O)(C)C |
SMILES |
CC1(CCCC2(C1CCC3C24CCC(C(C3)C4)(C)O)C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3C24CCC(C(C3)C4)(C)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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